molecular formula C15H15ClN6O B2375674 N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide CAS No. 881083-30-3

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide

Cat. No. B2375674
M. Wt: 330.78
InChI Key: JCIUDTVZHQEJQZ-UHFFFAOYSA-N
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Description

“N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .

Scientific Research Applications

Catalytic Action in Chemical Synthesis

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide and its derivatives are used in various catalytic actions. For instance, Miyashita et al. (1990) describe the catalytic action of azolium salts in the aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines with aromatic aldehydes. This process results in the formation of aryl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones (Miyashita et al., 1990).

Synthesis of Novel Derivatives

Luo et al. (2020) discuss the synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig reaction, showcasing the compound's versatility in creating novel chemical structures (Luo et al., 2020).

Anticancer and Anti-inflammatory Properties

A study by Rahmouni et al. (2016) explores the synthesis of novel pyrazolopyrimidines derivatives, examining their potential anticancer and anti-5-lipoxygenase agent properties. This suggests a role in therapeutic research and development (Rahmouni et al., 2016).

Studies on Molecular Interactions

Yadava et al. (2011) conducted gas-phase conformational studies on pyrazolo[3,4-d]pyrimidine derivatives, focusing on intramolecular π–π interaction studies. This research is crucial in understanding the compound's molecular behavior (Yadava et al., 2011).

Antibacterial Applications

He et al. (2020) synthesized novel pyrazolo[1,5-a]pyrimidine compounds with notable antibacterial activity, expanding the compound's potential use in antimicrobial research (He et al., 2020).

Synthesis of Heterocyclic Systems

Research on the synthesis of tricyclic heteroaromatic systems containing a bridgehead nitrogen atom, as described by Golec et al. (1992), demonstrates the compound's relevance in creating complex molecular architectures (Golec et al., 1992).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity, given the known activities of similar compounds .

properties

IUPAC Name

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O/c1-3-13(23)20-21-14-11-7-19-22(15(11)18-8-17-14)10-5-4-9(2)12(16)6-10/h4-8H,3H2,1-2H3,(H,20,23)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIUDTVZHQEJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide

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